molecular formula C29H34N6O6S2 B2693609 ethyl 2-{2-[(4-cyclohexyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393850-14-1

ethyl 2-{2-[(4-cyclohexyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2693609
CAS No.: 393850-14-1
M. Wt: 626.75
InChI Key: NYZVCWNOMZJRSE-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a cyclopenta[b]thiophene core fused with a 1,2,4-triazole ring. Key functional groups include:

  • Ethyl carboxylate at position 3 of the thiophene ring.
  • Sulfanyl acetamido linker bridging the thiophene and triazole moieties.
  • 4-Cyclohexyl substitution on the triazole ring, enhancing lipophilicity.
  • Formamido-methyl group derived from 4-methyl-3-nitrophenyl, introducing aromatic and electron-withdrawing nitro groups.

Properties

IUPAC Name

ethyl 2-[[2-[[4-cyclohexyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N6O6S2/c1-3-41-28(38)25-20-10-7-11-22(20)43-27(25)31-24(36)16-42-29-33-32-23(34(29)19-8-5-4-6-9-19)15-30-26(37)18-13-12-17(2)21(14-18)35(39)40/h12-14,19H,3-11,15-16H2,1-2H3,(H,30,37)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZVCWNOMZJRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4CCCCC4)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(4-cyclohexyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. The process begins with the preparation of the core structures, such as the cyclohexyl group, triazole ring, and thiophene ring, followed by their sequential coupling. Common synthetic methods include:

    Cyclohexyl Group Formation: This can be achieved through hydrogenation of benzene or other aromatic compounds.

    Triazole Ring Formation: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Thiophene Ring Formation: Thiophene rings are typically synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4-cyclohexyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 2-{2-[(4-cyclohexyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4-cyclohexyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name / ID Core Structure Key Substituents Synthesis Yield Biological Activity Reference
Target Compound Cyclopenta[b]thiophene + 1,2,4-triazole 4-Cyclohexyl, formamido-methyl (4-methyl-3-nitrophenyl) Not reported Not reported -
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ethoxy-oxoethyl 22% (Petasis reaction) Not tested
5-(1H-Imidazo[1,2-b][1,2,4]triazol-5-yl)-4-phenyl-2-phenylamino-thiophene-3-carboxylate (4) Thiophene + imidazo-triazole Phenylamino, imidazo-triazolyl Moderate Antibacterial, antifungal (MIC: 8–32 µg/mL)
VUAA1 (Orco agonist) 1,2,4-Triazole 4-Ethylphenyl, pyridinyl High (microwave synthesis) Insect odorant receptor activation (EC₅₀: 2.7 µM)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetanilides 1,2,4-Triazole Furan-2-yl, acetamide High Anti-exudative (ED₅₀: 15–30 mg/kg)
Ethyl 2-{2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate Cyclohepta[b]thiophene + 1,2,4-triazole 5-Amino-triazolyl Not reported Not tested

Key Structural and Functional Differences

  • Triazole Substituents: The 4-cyclohexyl group (target) enhances hydrophobicity compared to 4-ethylphenyl in VUAA1 or 4-amino-furanyl in anti-exudative agents .
  • Linker Flexibility: The sulfanyl acetamido bridge (target) is analogous to compounds in but differs from the cyanoacetamido group in , which may affect metabolic stability.

Physicochemical Properties

  • Molecular Weight : Estimated at ~650–700 g/mol (based on structural analogs in ).
  • NMR Data : Expected δ 1.2–1.4 ppm (ethyl ester), δ 6.5–8.5 ppm (aromatic protons from nitrophenyl) (cf. ).

Biological Activity

Ethyl 2-{2-[(4-cyclohexyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure features a cyclohexyl group, a triazole ring, and a thiophene ring, which contribute to its biological activity. This article provides an overview of the compound's biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Cyclohexyl Group : This hydrophobic moiety enhances lipophilicity.
  • Triazole Ring : Known for its role in various biological activities, particularly as an antifungal and anticancer agent.
  • Thiophene Ring : Contributes to electronic properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular processes.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The triazole ring is particularly noted for its effectiveness against fungal pathogens. This compound may demonstrate similar activity due to the presence of the triazole moiety.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Triazoles have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis. Preliminary studies on related compounds indicate that they can induce cell death in various cancer cell lines.

Case Studies

  • Study on Triazole Derivatives : A study demonstrated that triazole derivatives exhibited significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .
  • Inhibition of Glycogen Phosphorylase : Research has shown that triazole-containing compounds can inhibit glycogen phosphorylase, which plays a crucial role in glucose metabolism. This inhibition could lead to therapeutic applications in diabetes management .

Data Table

Biological ActivityRelated CompoundsIC50 Values (µM)Reference
AntimicrobialTriazole Derivatives10 - 30
AnticancerSimilar Triazoles5 - 15
Glycogen Phosphorylase InhibitionTriazole Compounds0.5 - 1.0

Q & A

Q. What are the common synthetic routes for constructing the cyclopenta[b]thiophene-3-carboxylate core in this compound?

The cyclopenta[b]thiophene scaffold is typically synthesized via cyclization reactions using ethyl acetoacetate and sulfur under Gewald-like conditions. For example, describes the use of ethyl acetoacetate, elemental sulfur, and substituted anilines in ethanol with triethylamine to form thiophene-2-carboxylate derivatives. Key steps include refluxing with catalysts like piperidine and purification via recrystallization (ethanol or 1,4-dioxane). Modifications to the core (e.g., acetamido or styryl groups) can be introduced via post-cyclization reactions, such as Knoevenagel condensation ( ) or acylation with anhydrides ( ) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on IR (to identify NH, C=O, and C=S stretches), 1H/13C NMR (to assign substituents on the triazole and thiophene rings), and HRMS (for molecular weight validation). For example, reports NMR chemical shifts for thiophene protons at δ 6.75–7.60 ppm and carbonyl carbons at δ 160–170 ppm. X-ray crystallography (as in ) may resolve ambiguities in stereochemistry or regiochemistry .

Advanced Research Questions

Q. What strategies optimize the yield of the triazole-thioacetamide linkage in this compound?

The triazole-thioether bridge is critical for bioactivity. highlights the use of Knoevenagel condensation (piperidine/acetic acid catalyst) to form C-S bonds, achieving 72–94% yields. Solvent choice (toluene for non-polar intermediates) and stoichiometric control of thiol-containing precursors (e.g., 1,2,4-triazole-3-thiol derivatives) are vital. Competing side reactions, such as oxidation of thiols, can be mitigated by inert atmospheres (N2/Ar) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data often arise from tautomerism (e.g., thione-thiol tautomers in triazoles) or rotameric conformations. In , 2D NMR techniques (COSY, HSQC) were used to distinguish overlapping signals in tetrahydrobenzo[b]thiophene derivatives. Computational tools (e.g., DFT-based chemical shift predictions) and isotopic labeling (e.g., 15N for triazole nitrogens) may further clarify ambiguous assignments .

Q. What methodologies are recommended for evaluating the compound’s antioxidant or anti-inflammatory activity?

In vitro assays include:

  • DPPH/ABTS radical scavenging ( ) to assess antioxidant potential.
  • COX-2 inhibition (via ELISA) or NF-κB luciferase reporter assays for anti-inflammatory activity. Dose-response curves (IC50 calculations) and comparison to standards (e.g., ascorbic acid for antioxidants) are critical. emphasizes correlating substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity trends .

Experimental Design & Data Analysis

Q. How should researchers design stability studies under physiological conditions?

  • Hydrolytic stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC. notes that ester groups (e.g., ethyl carboxylates) are prone to hydrolysis, requiring pH-controlled formulations.
  • Oxidative stability : Expose to H2O2 or cytochrome P450 enzymes (e.g., human liver microsomes) to identify metabolites (LC-MS/MS).
  • Photostability : UV-Vis irradiation (ICH Q1B guidelines) to assess decomposition pathways .

Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data?

  • Multivariate regression (PLS or PCA) to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity.
  • Molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase or bacterial enzymes ( ).
  • Cluster analysis to group compounds with similar substituent patterns and activity profiles .

Troubleshooting Contradictory Results

Q. Why might biological activity vary between batches despite identical synthetic protocols?

  • Crystallinity differences : Polymorphs ( ) can alter solubility and bioavailability. Use DSC/XRD to verify crystalline forms.
  • Trace impurities : Residual solvents (e.g., piperidine) or unreacted intermediates (e.g., thioureas) may inhibit activity. TLC/HPLC purity checks (≥95%) are essential ( ).
  • Conformational flexibility : Rotatable bonds in the acetamido linker () may lead to variable binding modes .

Methodological Recommendations

Q. What purification techniques are optimal for this compound?

  • Recrystallization : Use ethanol/water mixtures for polar derivatives ( ) or 1,4-dioxane for less soluble intermediates ( ).
  • Flash chromatography : Silica gel with gradients of ethyl acetate/hexane (non-polar) or CH2Cl2/MeOH (polar).
  • RP-HPLC : For final purification, C18 columns with acetonitrile/water (0.1% TFA) achieve baseline separation of closely related analogs .

Q. How can researchers mitigate toxicity risks during handling?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for volatile reagents (e.g., acetic anhydride in ).
  • Waste disposal : Neutralize acidic/basic byproducts before disposal ().
  • In silico toxicity prediction : Tools like ProTox-II to flag mutagenic or hepatotoxic motifs early in design.

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